molecular formula C24H27N5O2 B2425758 N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1189925-42-5

N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2425758
CAS No.: 1189925-42-5
M. Wt: 417.513
InChI Key: QKVATSHWSHEBQE-UHFFFAOYSA-N
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Description

“N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide” is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure combining an indole derivative with a pyrimidine ring, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-[3-(N-ethyl-3-methylanilino)propyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-3-28(18-9-6-8-17(2)14-18)13-7-12-25-21(30)15-29-16-26-22-19-10-4-5-11-20(19)27-23(22)24(29)31/h4-6,8-11,14,16,27H,3,7,12-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVATSHWSHEBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethylating agents, amines, and acylating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrimidine rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or nitrating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is C25H29N5O2C_{25}H_{29}N_{5}O_{2} with a molecular weight of approximately 431.5 g/mol. The compound features a complex structure that includes a pyrimidine and indole moiety, which are known to contribute to various biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inhibiting cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Similar compounds in its class have shown significant anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases.
  • Neuroprotective Properties : Some derivatives have been explored for their ability to protect neuronal cells from damage, suggesting potential use in neurodegenerative disorders.

Case Studies and Research Findings

  • Antitumor Studies : A study demonstrated that derivatives of pyrimidine compounds exhibited cytotoxic effects against various cancer cell lines. The specific compound was tested for its ability to induce apoptosis in breast cancer cells, showing promising results with an IC50 value indicating effective concentration levels .
  • Anti-inflammatory Research : In a comparative study involving several pyrimidine derivatives, this compound was evaluated alongside ibuprofen for anti-inflammatory activity. Results indicated that the compound demonstrated 70% efficacy compared to the standard drug's 86% .

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties may play a crucial role in binding to these targets, thereby modulating their activity. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide: can be compared with other indole or pyrimidine derivatives.

    Indole-3-acetic acid: A simpler indole derivative with plant growth-regulating properties.

    Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.

Uniqueness

The uniqueness of “this compound” lies in its combined indole and pyrimidine structure, which may confer unique biological activities and chemical reactivity compared to simpler analogs.

Biological Activity

N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine and indole moiety. Its molecular formula is C29H36N8O4S2C_{29}H_{36}N_8O_4S^2, indicating a significant degree of complexity that may contribute to its biological properties. The structural representation can be summarized as follows:

Property Details
Molecular Formula C29H36N8O4S2
IUPAC Name This compound
SMILES Not available in the search results

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrimidine and indole have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

  • Mechanism of Action :
    • The compound is hypothesized to inhibit key kinases involved in tumor growth, particularly the MEK/ERK pathway. This pathway is often dysregulated in cancers, leading to uncontrolled cell division.
    • In studies involving similar compounds, inhibition of the MEK1/2 kinases has been associated with reduced proliferation in leukemia cell lines such as MV4-11 and MOLM13, with IC50 values indicating effective concentrations in the low micromolar range .
  • Case Studies :
    • A study demonstrated that a related compound effectively inhibited the proliferation of BRAF mutant melanoma cells at concentrations as low as 14 nM. This suggests that this compound may share similar potency against certain cancer types .

In Vitro Studies

In vitro assays have been critical in assessing the biological activity of this compound:

  • Cell Proliferation Assays : Compounds with structural similarities have shown significant inhibition of cell growth in various cancer lines. For example, compounds targeting the EPH receptor family have demonstrated efficacy against overexpressed receptors in specific cancers .
  • Western Blot Analysis : Similar compounds have been analyzed for their effects on downstream signaling pathways using Western blotting techniques. These studies typically measure levels of phosphorylated proteins indicative of pathway activation or inhibition.

Toxicity Studies

Understanding the toxicity profile is essential for evaluating the therapeutic potential:

  • Toxicological Assessments : Initial studies indicate that while effective at inhibiting target pathways, high doses can lead to toxicity in normal tissues. For instance, a related MEK inhibitor demonstrated dose-dependent toxicity at concentrations exceeding 100 mg/kg in animal models .

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